3-Heptyl-2-methyl-1H-quinolin-4-one
Description
Significance of the Quinolone Scaffold in Chemical Biology and Medicinal Chemistry Research
The quinolone scaffold is a bicyclic privileged building block with immense therapeutic potential. nih.gov This structural motif is widely recognized in medicinal chemistry for its versatility and drug-like properties. acs.org Quinolones possess a broad range of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. nih.gov The adaptability of the quinolone structure has allowed for the development of numerous derivatives with enhanced potency and a wide spectrum of activity. nih.gov Consequently, the quinolone scaffold continues to be a significant area of interest for researchers in both academic and industrial settings, with ongoing efforts to synthesize novel analogues and explore their biological applications. nih.gov
Overview of 3-Heptyl-2-methyl-1H-quinolin-4-one in the Context of Alkyl Quinolones (AQs) and Related Metabolites
This compound is a member of the alkyl-4-quinolones (AQs), a class of metabolites primarily produced by bacteria of the Pseudomonas and Burkholderia genera. nih.gov These compounds consist of a 4-quinolone core with various substituent groups, most commonly at the C-2 position. nih.gov AQs are known for their role in bacterial communication, particularly quorum sensing in Pseudomonas aeruginosa. nih.gov
Key related metabolites in this context include:
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS): A well-known quorum sensing signal molecule in P. aeruginosa. nih.govrsc.org
2-Heptyl-4-hydroxyquinoline (HHQ): The immediate biosynthetic precursor to PQS. nih.govplos.org
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO): Another related AQ metabolite. plos.orgnih.gov
While over 50 different AQs have been identified in P. aeruginosa, the biological functions of many, including this compound, are not yet fully understood. plos.orgumaryland.edu
Historical Development of Research on Quinolones Relevant to the Compound
The history of quinolones began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis, which was found to have antibacterial properties. nih.govresearchgate.net This initial discovery spurred further research and the synthesis of numerous derivatives. nih.gov A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the 6-position of the quinolone skeleton, which dramatically improved the activity spectrum and led to the second generation of quinolones. mdpi.com
The discovery of 2-alkyl-4-quinolones as signaling molecules in the late 1990s, specifically the identification of PQS as a quorum sensing signal in Pseudomonas aeruginosa in 1999, marked a pivotal moment in understanding the broader biological roles of quinolones beyond their antimicrobial activities. nih.gov This discovery opened up new avenues of research into the complex regulatory networks governed by these molecules. rsc.org
Structure
3D Structure
Properties
CAS No. |
36970-34-0 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-heptyl-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13(2)18-16-12-9-8-11-15(16)17(14)19/h8-9,11-12H,3-7,10H2,1-2H3,(H,18,19) |
InChI Key |
HJFZIOAIPXNRBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(NC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Heptyl 2 Methyl 1h Quinolin 4 One and Its Analogues
Classical and Contemporary Chemical Synthesis Routes
The construction of the quinolin-4-one core can be achieved through various synthetic strategies, ranging from traditional cyclization reactions to modern transition metal-catalyzed processes and innovative flow chemistry techniques.
Cyclization Reactions in Quinolone Synthesis (e.g., Conrad-Limpach, Camps)
Classical methods for quinolone synthesis heavily rely on cyclization reactions, with the Conrad-Limpach and Camps syntheses being prominent examples.
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org The choice of solvent is crucial, with high-boiling point solvents like mineral oil or diphenyl ether traditionally used to facilitate the high-energy cyclization step. nih.gov The reaction conditions can be tuned to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). quimicaorganica.org The mechanism involves the initial attack of the aniline (B41778) on the keto group of the β-ketoester, followed by tautomerization and an electrocyclic ring-closing reaction. wikipedia.org
The Camps cyclization is another fundamental method that utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org This reaction can lead to the formation of either quinolin-2-ones or quinolin-4-ones, depending on the substrate's structure and the reaction conditions. mdpi.comwikipedia.orgresearchgate.net The mechanism involves an intramolecular aldol (B89426) condensation. mdpi.com
Palladium-Catalyzed Carbonylation and Other Transition Metal-Mediated Syntheses
Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed reactions for the construction of heterocyclic systems, and quinolones are no exception. Palladium-catalyzed reactions, in particular, have proven to be powerful tools due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov
Palladium-catalyzed carbonylative cyclization is a highly efficient method for synthesizing quinolones. mdpi.com This approach often involves the reaction of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere. mdpi.com The use of solid CO sources, such as molybdenum hexacarbonyl, has been developed to circumvent the challenges of handling gaseous CO. mdpi.com These reactions can be carried out in a one-pot fashion, combining multiple bond-forming events in a single synthetic operation. nih.gov For instance, a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization provides a mild, one-pot synthesis of 2-substituted 4-quinolones. acs.org
Other transition metals, such as copper, have also been employed in the synthesis of quinolones. Copper-catalyzed tandem C-N and C-C bond formation reactions of aryl boronic acids with nitriles offer an environmentally friendly route to 2-substituted-4-(1H)-quinolones using oxygen from the air as a green oxidant. organic-chemistry.org
Microwave-Assisted and Continuous Flow Synthesis Approaches for Efficiency
To enhance reaction efficiency, reduce reaction times, and promote green chemistry principles, microwave-assisted organic synthesis (MAOS) and continuous flow technologies have been increasingly applied to the synthesis of quinolones. benthamdirect.comnih.gov
Microwave-assisted synthesis can significantly accelerate a wide range of organic reactions, often leading to higher yields and fewer byproducts. nih.govconicet.gov.ar The synthesis of quinolone derivatives has been successfully achieved using microwave irradiation, which allows for rapid and uniform heating of the reaction mixture. benthamdirect.comconicet.gov.ar This technique has been shown to be advantageous for various quinolone synthesis strategies, including those that traditionally require high temperatures for extended periods. conicet.gov.ar
Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and precise control over reaction parameters. researchgate.netnih.gov This technology has been successfully applied to the synthesis of 3-substituted quinolines, demonstrating its potential for the efficient and safe production of these valuable compounds. acs.org For example, a continuous-flow reactor has been used for the CsF-catalyzed tandem annulation of aryne precursors and β-enamino diesters to produce a variety of 4-quinolones. researchgate.net
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient and atom-economical, making it an attractive strategy for generating libraries of structurally diverse compounds. nih.gov
Several MCRs have been developed for the synthesis of quinolone derivatives. nih.govresearchgate.net For example, a three-component, one-pot domino protocol has been established for the synthesis of functionalized quinolones from inexpensive and readily available starting materials. nih.gov These reactions often proceed through a series of sequential steps, such as condensation, nucleophilic aromatic substitution, and Friedel-Crafts reactions, to build the quinolone scaffold. nih.gov The use of MCRs allows for the introduction of various substituents onto the quinolone ring system, providing a rapid route to a wide range of analogues.
Targeted Derivatization and Functionalization Strategies
Beyond the initial construction of the quinolone core, the synthesis of specific analogues like 3-Heptyl-2-methyl-1H-quinolin-4-one often requires targeted derivatization and functionalization strategies.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound can be achieved by employing various synthetic methods that allow for the introduction of different functional groups at various positions of the quinolone ring. For instance, starting from 2-heptyl-4(1H)-quinolone, derivatization at the N1 position can be achieved. univie.ac.at
The synthesis of 4-hydroxyquinolone analogues often involves the use of ethyl acetoacetate (B1235776) synthesis and reductive cyclization from simple benzoic acid derivatives. researchgate.net The reactivity of the quinolone scaffold allows for further modifications. For example, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one is susceptible to nucleophilic substitution, enabling the introduction of various functional groups at this position. mdpi.com
The synthesis of 3-substituted quinolin-2(1H)-ones has also been achieved through the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes, providing a convenient route to this class of compounds. rsc.org Furthermore, the synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives has been extensively studied, with methods including direct acetylation of 4-hydroxyquinolin-2(1H)-ones. researchgate.net
Approaches to Quinolone N-Oxides and other Heterocyclic Conjugates
The synthesis of quinoline (B57606) N-oxides and their subsequent functionalization represents a significant strategy for creating diverse quinolone derivatives. Quinoline N-oxides are valuable intermediates as they can be readily prepared and undergo various transformations such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, and aminations. rsc.org This reactivity makes them key starting materials for introducing a wide range of functional groups onto the quinoline scaffold. rsc.org
A notable approach involves the direct C-H alkenylation of quinoline N-oxides, which has been demonstrated as a viable method for synthesizing potentially promising antiparasitic drugs. rsc.org Furthermore, the synthesis of axially chiral QUINOL (1-(Isoquinolin-1-yl)naphthalen-2-ol) scaffolds has been achieved through methods like kinetic resolution of their corresponding N-oxides. nih.gov For instance, a metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols provides a direct route to QUINOL scaffolds. nih.gov Subsequent N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of the resulting QUINOL N-oxides allows for the separation of enantiomers with high selectivity. nih.gov This strategy has been successfully applied to produce optically pure axially chiral Lewis base catalysts. nih.gov
The conjugation of quinolones with other heterocyclic systems is another important avenue for creating novel analogs. For example, linking quinolones to other classes of antibacterial agents, such as rifamycin (B1679328) or oxazolidinone, has been explored to develop multi-targeting agents. nih.gov These conjugates are designed to have dual modes of action, which can lead to enhanced activity and a lower propensity for the development of resistance. nih.gov
Bio-Inspired and Enzymatic Synthetic Approaches
Nature's biosynthetic machinery offers elegant and efficient strategies for the construction of complex molecules, including quinolones. Researchers have increasingly turned to bio-inspired and enzymatic methods to synthesize these compounds and their analogs, often providing advantages in terms of selectivity and sustainability over traditional chemical methods. mit.edunih.gov
Polyketide Synthase-Mediated Synthesis of Quinolones
Type III polyketide synthases (PKSs) are a class of enzymes that play a crucial role in the biosynthesis of a wide array of natural products. acs.orgnih.gov These enzymes catalyze the iterative condensation of a starter coenzyme A (CoA) thioester with extender units, typically derived from malonyl-CoA, to generate diverse polyketide scaffolds. acs.orgfrontiersin.org
The involvement of type III PKSs in quinolone biosynthesis has been a significant area of investigation. A notable discovery was the identification and characterization of a quinolone synthase (QNS) from the plant Aegle marmelos. nih.govnih.gov This enzyme catalyzes the condensation of N-methylanthraniloyl-CoA with one molecule of malonyl-CoA, which then spontaneously cyclizes to form 4-hydroxy-1-methyl-2(1H)-quinolone. frontiersin.org The catalytic efficiency of QNS has been shown to be significantly higher for larger acyl-coenzyme A substrates. nih.gov
Furthermore, the catalytic promiscuity of some type III PKSs has been exploited for the synthesis of "unnatural" quinolone derivatives. For example, a PKS from Huperzia serrata (HsPKS3) has been shown to catalyze the formation of 2-substituted quinolones through a head-to-head condensation of two different substrates. acs.org This broad substrate tolerance allows for the enzymatic synthesis of a variety of structurally diverse quinolones that are not found in nature. acs.org
| Enzyme | Source Organism | Starter Substrate | Product |
| Quinolone Synthase (QNS) | Aegle marmelos | N-methylanthraniloyl-CoA | 4-hydroxy-1-methyl-2(1H)-quinolone |
| HsPKS3 | Huperzia serrata | Various (e.g., anthraniloyl-CoA) | Unnatural 2-substituted quinolones |
Chemo-Enzymatic Strategies for Specific Analogues
The integration of enzymatic reactions with traditional organic synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to produce specific quinolone analogs. mit.edu This strategy leverages the high selectivity of enzymes for certain transformations, which can be difficult to achieve with conventional chemical methods, while utilizing the versatility of chemical synthesis for other steps. mit.edu
An example of this synergy is the use of enzymes to introduce chirality at a specific position in a molecule that is then further elaborated through chemical reactions. This can be particularly advantageous for replacing steps that require expensive metal catalysts or complex enantiomeric resolution processes. mit.edu Computational tools for synthesis planning are being developed to facilitate the design of such hybrid routes by balancing the exploration of both enzymatic and synthetic reaction pathways. mit.edu
While direct chemo-enzymatic synthesis of this compound is not extensively detailed in the provided search results, the principles of this approach are broadly applicable. For instance, an enzyme could be used to selectively install the heptyl group or another functional group on a quinolone precursor, which is then converted to the final product through a series of chemical steps. The development of such strategies holds promise for the efficient and sustainable production of complex quinolone derivatives.
Spectroscopic and Advanced Structural Characterization of 3 Heptyl 2 Methyl 1h Quinolin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR) for Structural Assignment
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Heptyl-2-methyl-1H-quinolin-4-one is expected to show distinct signals for the aromatic protons of the quinolinone core, the methyl group at the 2-position, and the heptyl chain at the 3-position. The aromatic protons would typically appear in the downfield region (around 7.0-8.5 ppm) as multiplets, with their specific shifts and coupling patterns determined by their positions on the benzene (B151609) ring. The methyl group at C-2 would likely present as a singlet at approximately 2.3-2.8 ppm. The heptyl group would exhibit a series of signals in the upfield region, including a triplet for the terminal methyl group (around 0.9 ppm) and multiplets for the methylene (B1212753) groups. The methylene group attached directly to the quinolinone ring would be the most deshielded of the alkyl chain protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinolinone ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would resonate between 115 and 145 ppm. The carbon of the methyl group at C-2 would appear around 15-25 ppm. The carbons of the heptyl chain would show a series of peaks in the aliphatic region (approximately 14-40 ppm).
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 (m) | 115 - 145 |
| NH | 10.0 - 12.0 (br s) | - |
| C=O | - | 170 - 180 |
| C2-CH₃ | 2.3 - 2.8 (s) | 15 - 25 |
| C3-CH₂-(CH₂)₅-CH₃ | 2.5 - 3.0 (t) | 30 - 40 |
| C₃-(CH₂)₅-CH₃ | 1.2 - 1.7 (m) | 22 - 32 |
| C₃-(CH₂)₅-CH₃ | 0.9 (t) | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons in the aromatic rings and along the heptyl chain, helping to trace the connectivity of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the heptyl chain and the methyl group to the quinolinone core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the three-dimensional structure and conformation of the molecule.
Vibrational and Electronic Spectroscopy
These techniques provide information about the functional groups and the electronic system of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the quinolinone ring, typically appearing around 1640-1680 cm⁻¹. The N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and heptyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=O Stretch (Amide) | 1640 - 1680 (strong) |
| Aromatic C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The UV-Vis spectrum of this compound, which contains a conjugated aromatic system, is expected to show characteristic absorption bands. Quinolinone derivatives typically exhibit multiple absorption maxima due to π-π* and n-π* electronic transitions within the chromophore. The exact positions of these bands are influenced by the substitution pattern and the solvent used for the measurement. Generally, strong absorptions are expected in the UV region, potentially extending into the visible range depending on the extent of conjugation.
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of the molecule through its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the heptyl chain or parts of it, as well as fragmentation of the quinolinone ring system, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound (with the chemical formula C₁₇H₂₃NO), the theoretical monoisotopic mass can be calculated with a high degree of precision.
HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined accurate mass of the protonated molecule, [M+H]⁺, would be compared against the theoretical value. A close match (typically < 5 ppm error) provides strong evidence for the assigned chemical formula. For instance, the exact mass of a closely related isomer, 2-[(E)-hept-2-enyl]-3-methyl-1H-quinolin-4-one, has been reported as 255.162314293 Da. nih.gov
Table 1: Theoretical Accurate Mass for this compound
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₁₇H₂₃NO | 257.17796 |
| [M+H]⁺ | C₁₇H₂₄NO⁺ | 258.18524 |
| [M+Na]⁺ | C₁₇H₂₃NNaO⁺ | 280.16718 |
This table presents the calculated theoretical monoisotopic masses for the neutral molecule and its common adducts, which would be targeted in an HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Chromatography coupled with mass spectrometry is a powerful combination for separating components of a mixture and identifying them based on their mass spectral fingerprints. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of 2-alkyl-4(1H)-quinolones (AQs), a class of compounds to which this compound belongs. bohrium.comnih.gov LC-MS/MS methods have been developed for the quantitative analysis of various AQ congeners. researchgate.netspringernature.com These methods typically employ reverse-phase chromatography (e.g., using a C8 or C18 column) to separate the compounds based on their hydrophobicity. The subsequent mass spectrometric analysis, often using tandem mass spectrometry (MS/MS), provides structural information through controlled fragmentation of the parent ion.
In a typical LC-MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 258.2) would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. For quinolones, common fragmentation pathways involve the loss of the alkyl chain and cleavages within the quinolone ring system. bohrium.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided the compound is sufficiently volatile and thermally stable. In GC-MS, fragmentation is typically induced by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (M⁺) and various fragment ions. The fragmentation of the heptyl chain would likely produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orglibretexts.org Alpha-cleavage next to the quinolone nitrogen and fragmentation of the heterocyclic ring would also contribute to the characteristic mass spectrum. nih.gov
Table 2: Predicted Major Mass Spectral Fragments for this compound
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Technique |
| 258.2 ([M+H]⁺) | Loss of heptyl radical | 159.1 | LC-MS/MS |
| 258.2 ([M+H]⁺) | Cleavage of the quinolone ring | Varies | LC-MS/MS |
| 257.2 (M⁺) | Loss of hexyl radical (C₆H₁₃) | 172.1 | GC-MS (EI) |
| 257.2 (M⁺) | McLafferty rearrangement | Varies | GC-MS (EI) |
| 257.2 (M⁺) | Benzylic-type cleavage | 158.1 | GC-MS (EI) |
This table provides a predictive overview of potential fragmentation pathways and resulting m/z values based on the known fragmentation of similar structures.
X-ray Crystallography and Diffraction Analysis for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 3: Representative Crystallographic Data for a Substituted Quinolone Derivative
| Parameter | Example Value (for a related quinolone) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1220 |
| Z | 4 |
This table presents example crystallographic parameters from a published structure of a related quinolone compound to illustrate the type of data obtained from an X-ray diffraction analysis. nih.gov The data for this compound would be unique to its specific crystalline form.
Computational and Theoretical Investigations of 3 Heptyl 2 Methyl 1h Quinolin 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometry, reactivity, and spectroscopic properties of quinolone derivatives. nih.govnih.gov
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 3-Heptyl-2-methyl-1H-quinolin-4-one molecule. These calculations, often performed using methods like DFT with basis sets such as B3LYP/6-311++G(d,p), can predict key geometric parameters. nih.govresearchgate.net The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.
The electronic structure can be elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com
Quinolone derivatives, including this compound, can exist in different tautomeric forms. The primary equilibrium is between the 4-quinolone (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. nih.govresearchgate.net Computational studies, particularly using DFT and other quantum-chemical methods, are vital for assessing the relative stabilities of these tautomers. mdpi.comsemanticscholar.org
By calculating the total energies of each tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model - PCM), researchers can predict which form is predominant under specific conditions. researchgate.net For 3-substituted 2-methyl-quinolin-4(1H)-ones, both theoretical calculations and experimental data from 13C NMR spectroscopy indicate that the 4-oxo (keto) form is the significantly more stable and predominant tautomer in solution. researchgate.net The energy barrier for the intramolecular proton transfer between the tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. nih.gov
DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. Theoretical calculations can simulate various types of spectra:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, theoretical IR spectra can be generated. These calculated frequencies are often scaled by a specific factor to better match experimental results, aiding in the assignment of observed vibrational bands to specific functional groups and molecular motions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted values with experimental spectra helps in the complete structural elucidation of the molecule. nih.gov For instance, the chemical shift of the C4 carbon is a key marker for distinguishing between the 4-oxo and 4-hydroxy tautomers, with the 4-oxo form showing a significant downfield shift. researchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). nih.gov This method provides information about the electronic transitions between molecular orbitals, such as π → π* transitions, and the corresponding absorption wavelengths (λmax).
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the larger-scale conformational behavior and interactions of the molecule over time.
The heptyl chain at the C3 position of the quinolone ring provides significant conformational flexibility. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify all possible low-energy conformations (rotamers). This analysis helps determine the most stable spatial arrangement of the heptyl chain relative to the rigid quinolone core. These studies can reveal whether the chain exists in an extended, linear form or a more compact, folded conformation, and assess the energetic favorability of each state.
Molecular modeling techniques are essential for simulating how a ligand like this compound might interact with a biological receptor. These models are built on the principles of molecular mechanics and can describe the non-covalent interactions that govern binding.
The process involves docking the ligand into a receptor's binding site to predict its preferred orientation and conformation. The interactions are driven by forces such as:
Hydrophobic Interactions: The long heptyl chain is likely to favor interactions with hydrophobic pockets within a receptor, formed by nonpolar amino acid residues. nih.gov
Hydrogen Bonding: The keto-oxygen and the N-H group on the quinolone ring are potential hydrogen bond donors and acceptors, respectively, allowing for specific interactions with polar residues in a receptor.
Van der Waals Forces: These are general attractive or repulsive forces between the ligand and receptor atoms.
Quantitative relationships based on multivalent ligand-receptor binding equilibria can be developed to describe the enhanced binding observed in polyvalent systems. nih.gov These theoretical models provide a framework for understanding the fundamental principles of ligand-receptor recognition, focusing on the types and geometries of interactions rather than their specific energetic contributions. mdpi.com For example, studies on related compounds interacting with enzymes have identified how hydrophobic clamps formed by specific aromatic residues (like tryptophan and phenylalanine) can secure the quinolone ring, providing a model for how such interactions could be established. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Chemoinformatics and QSAR are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinolin-4-one derivatives, these methodologies are instrumental in predicting their therapeutic potential and in designing new molecules with enhanced efficacy.
The development of predictive models for the biological interactions of quinolin-4-one derivatives often involves the use of statistical methods such as Multiple Linear Regression (MLR) and Linear Discriminant Analysis (LDA). nih.gov These models are built upon datasets of compounds with known biological activities, such as antimicrobial or anticancer effects. For instance, QSAR studies on quinolone antibacterials have successfully established models to predict their genotoxic potential and antibacterial activity against various strains. pku.edu.cnacs.org
These predictive models are not only used to estimate the activity of new compounds but also to understand the mechanisms of action. For example, by correlating structural features with biological outcomes, researchers can infer which parts of the molecule are crucial for interaction with biological targets like DNA gyrase or topoisomerase IV. nih.govmdpi.com The predictive power of these models is often validated through cross-validation techniques and by testing them on external sets of compounds. nih.govnih.gov
In the context of this compound, while specific models are not extensively documented in public literature, the general principles derived from studies on other quinolones are applicable. A typical approach would involve synthesizing a series of analogues with variations in the alkyl chain length or substitutions on the quinoline (B57606) ring. The biological activity of these compounds would then be determined and used to build a QSAR model. Such a model could then be used to predict the activity of other, unsynthesized derivatives, thereby guiding further research.
A hypothetical predictive model for a series of 3-alkyl-2-methyl-1H-quinolin-4-ones might take the following form, based on common QSAR practices:
Predicted Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the descriptors could be any of the structural determinants discussed in the next section.
The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For quinolin-4-one derivatives, a wide range of descriptors have been explored to understand the structural determinants of their activity.
Commonly Used Molecular Descriptors in QSAR Studies of Quinolones:
| Descriptor Type | Specific Examples | Relevance to Biological Activity |
| Topological | Connectivity indices, Wiener index | Describes the size, shape, and degree of branching of the molecule. |
| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the molecule's reactivity and ability to participate in electronic interactions. pku.edu.cnacs.org |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's ability to cross cell membranes. pku.edu.cnacs.org |
| Steric | Molar refractivity, van der Waals volume | Pertains to the size and shape of the molecule, which can influence its fit into a biological target. nih.gov |
| 3D-QSAR | CoMFA and CoMSIA fields | Provides a 3D representation of the steric and electrostatic fields around the molecule, crucial for receptor binding. |
For this compound, the heptyl group at the 3-position is a significant contributor to its hydrophobicity, which would be captured by descriptors like LogP. The methyl group at the 2-position and the quinolin-4-one core itself contribute to the steric and electronic properties of the molecule. An analysis of these descriptors across a series of related compounds would reveal which structural features are most critical for a particular biological activity. For example, studies on other quinolones have shown that both hydrophobic and electronic properties are key determinants of their genotoxic potential. pku.edu.cnacs.org
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and chemical behavior of a molecule like this compound. These effects are primarily due to intermolecular interactions between the solute and solvent molecules.
One of the most important solvent-dependent properties of quinolin-4-ones is their tautomeric equilibrium. 4-Quinolone can exist in equilibrium with its tautomer, 4-hydroxyquinoline. wikipedia.org The position of this equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov For instance, polar solvents can stabilize the more polar keto tautomer (the quinolin-4-one form). nih.gov
The reactivity of quinolin-4-one derivatives in chemical synthesis is also highly dependent on the solvent. For example, the choice of solvent can affect the yield and regioselectivity of cyclization reactions used to synthesize the quinolin-4-one core. mdpi.comnih.gov In some cases, the solvent can even participate in the reaction. mdpi.com
The spectroscopic properties of quinolin-4-ones, such as their UV-Vis absorption and fluorescence emission, are also sensitive to the solvent environment. researchgate.net Changes in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent.
General Influence of Solvents on Quinolone Properties:
| Solvent Property | Effect on Molecular Properties | Effect on Reactivity |
| Polarity | Can shift tautomeric equilibria and alter spectroscopic properties (solvatochromism). nih.govresearchgate.net | Influences reaction rates and can affect the stability of charged intermediates. |
| Protic/Aprotic Nature | Protic solvents can form hydrogen bonds, stabilizing certain tautomers and affecting excited state dynamics. nih.govresearchgate.net | Can act as a proton source or sink, influencing reaction mechanisms. |
| Coordinating Ability | Can coordinate with metal catalysts used in synthesis, affecting their activity and selectivity. | Can influence the solubility of reactants and reagents, thereby affecting reaction efficiency. |
In the case of this compound, its relatively long heptyl chain would increase its solubility in less polar, organic solvents compared to the parent 2-methyl-1H-quinolin-4-one. This difference in solubility could be exploited in its synthesis and purification. Furthermore, the specific interactions of different solvents with the quinolin-4-one core would be expected to follow the general principles observed for other derivatives in this class.
Biological Relevance and Mechanistic Research of 3 Heptyl 2 Methyl 1h Quinolin 4 One
Role in Microbial Communication Systems
Modulation of Quorum Sensing in Bacteria, particularly Pseudomonas aeruginosa Quinolone Signal (PQS) System
The Pseudomonas aeruginosa Quinolone Signal (PQS) system is a well-characterized quorum sensing (QS) network that regulates a wide array of virulence factors. This system primarily utilizes 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), as signaling molecules. nih.govresearchgate.net These molecules bind to the transcriptional regulator PqsR, activating the expression of genes involved in virulence and secondary metabolite production. nih.govnih.gov
Currently, there is a lack of specific scientific literature detailing the direct role of 3-Heptyl-2-methyl-1H-quinolin-4-one in modulating the PQS system of Pseudomonas aeruginosa. Research has predominantly focused on the native signaling molecules, PQS and HHQ, and their analogues where the alkyl chain is at the C-2 position. The structural difference of having the heptyl group at the C-3 position and a methyl group at the C-2 position in this compound suggests that its interaction with the PqsR receptor may differ significantly from that of PQS and HHQ. However, without dedicated studies on this specific compound, its activity as an agonist, antagonist, or its potential lack of interaction with the PQS system remains undetermined.
Impact on Bacterial Virulence Factor Expression and Phenotypes
The expression of numerous virulence factors in P. aeruginosa, such as pyocyanin (B1662382), elastase, and rhamnolipids, is under the control of the PQS quorum sensing system. researchgate.net PQS and its precursor HHQ are known to influence these pathogenic determinants significantly. nih.govvub.be For instance, PQS has been shown to have iron-chelating activity, which is crucial for bacterial survival and pathogenesis. nih.govcaymanchem.com
There is no specific information available in the current scientific literature regarding the impact of This compound on the expression of bacterial virulence factors or associated phenotypes like biofilm formation. Studies on quinolone derivatives have primarily investigated compounds with the alkyl chain at the C-2 position, and it cannot be assumed that a C-3 substituted analogue would have similar effects.
Enzymatic Biotransformation and Metabolic Pathways
Methylation by Heterocyclic Toxin Methyltransferases (Htm) from Mycobacteria (e.g., Rv0560c)
Certain bacteria have evolved detoxification mechanisms to modify antimicrobial compounds produced by competing microbes. One such mechanism is enzymatic methylation. The S-adenosyl-L-methionine-dependent methyltransferase Rv0560c from Mycobacterium tuberculosis is known to be a heterocyclic toxin methyltransferase (Htm). nih.gov This enzyme has been shown to catalyze the O-methylation of the Pseudomonas aeruginosa toxin 2-heptyl-1-hydroxyquinolin-4(1H)-one (also known as 2-heptyl-4-hydroxyquinoline N-oxide, HQNO), a compound that inhibits respiratory electron transfer. researchgate.netnih.gov The methylation of the N-hydroxy group by Rv0560c detoxifies the compound. vub.be
However, there is no direct evidence or research available that demonstrates the methylation of This compound by mycobacterial Htm enzymes like Rv0560c. The substrate specificity of these enzymes has been studied for N-hydroxylated quinolones and related structures, but not for quinolones with the specific substitution pattern of the target compound.
Glycosylation by UDP-Glycosyltransferases (e.g., from Bacillus subtilis)
Glycosylation is another significant biotransformation pathway that bacteria employ to modify and often detoxify various metabolites. UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl moiety from a nucleotide sugar to an acceptor molecule.
While there is no research specifically on the glycosylation of This compound , studies on the detoxification of P. aeruginosa quinolones by Bacillus subtilis provide relevant insights into the capabilities of bacterial UGTs. Research has shown that three UGTs from Bacillus subtilis 168—YjiC, YdhE, and YojK—are capable of glycosylating the P. aeruginosa signaling molecule 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS). These enzymes exhibit broad substrate promiscuity, also showing activity towards other P. aeruginosa exoproducts like pyocyanin and 2,4-dihydroxyquinoline. The primary sugar donor for this reaction is UDP-glucose. This glycosylation is considered a detoxification mechanism, as it modifies the properties of the parent compound.
Given the substrate flexibility of these B. subtilis UGTs, it is conceivable that they might also be able to glycosylate other quinolone structures. However, without experimental validation, it remains unknown whether This compound is a substrate for these or other bacterial UGTs.
Oxygenolytic Ring Cleavage and Degradation Pathways
The biodegradation of aromatic compounds in bacteria often involves the enzymatic cleavage of the aromatic ring, a reaction catalyzed by dioxygenases. This is a critical step in the complete mineralization of such compounds. For quinolones, enzymes like 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase have been identified, which can cleave the heterocyclic ring of quinolone structures. This process is a key part of the degradation pathway for these molecules in some bacteria.
Currently, there is no information in the scientific literature describing the specific oxygenolytic ring cleavage or other degradation pathways for This compound . The metabolic fate of this particular quinolone derivative has not been a subject of published research.
Structure-Activity Relationship (SAR) Studies for Pre-clinical Biological Interactions
The biological activities of 4-quinolones, including this compound, are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies, which involve systematically altering parts of the molecule, have been crucial in understanding how these compounds interact with biological targets and in optimizing their therapeutic potential.
Research into the SAR of 2,3-disubstituted-4(1H)-quinolones has revealed key structural features that govern their biological effects. The quinolone core is essential for activity, and modifications at the 2 and 3 positions significantly influence the potency and selectivity of these compounds.
For antimalarial activity, the length and nature of the alkyl chain at the 3-position are critical. Studies have shown that for 2-methyl-3-alkyl-4(1H)-quinolones, an alkyl chain of seven to eight carbons at the 3-position, as seen in this compound, often correlates with optimal activity against Plasmodium falciparum. Shorter or longer chains tend to result in decreased potency. Furthermore, the presence of a methyl group at the 2-position is a common feature in many active compounds.
In the context of antimicrobial activity, SAR studies have demonstrated that modifications to the quinolone scaffold can modulate the spectrum of activity. For instance, the introduction of different substituents on the benzene (B151609) ring of the quinolone nucleus can impact activity against various bacterial and fungal strains. The nature of the substituent at the 3-position also plays a significant role in determining the antimicrobial profile.
The following table summarizes the general correlation between structural features and biological responses for 2,3-disubstituted-4(1H)-quinolones.
| Structural Position | Modification | Observed Biological Response |
| Position 2 | Small alkyl group (e.g., methyl) | Often associated with potent antimalarial and antimicrobial activity. |
| Position 3 | n-heptyl or n-octyl chain | Generally leads to optimal antimalarial activity against P. falciparum. |
| Position 3 | Variations in alkyl chain length | Can significantly alter the potency of antimalarial and antimicrobial effects. |
| Quinolone Ring | Substitutions on the benzene ring | Can modulate the spectrum of antimicrobial activity and influence physical properties. |
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2,3-disubstituted-4(1H)-quinolones, distinct pharmacophoric features have been identified for their different biological effects.
For antimicrobial modulatory effects, the pharmacophore also centers on the 4-quinolone scaffold. The ability of the quinolone ring to intercalate into DNA or inhibit key bacterial enzymes is a crucial aspect of its mechanism. The substituents at positions 2 and 3 fine-tune these interactions, influencing the compound's spectrum of activity and its ability to overcome resistance mechanisms.
Pre-clinical Biological Activities and Mechanistic Insights (excluding human clinical data, dosage, safety/adverse effects)
Pre-clinical research has unveiled a range of biological activities for this compound, providing valuable insights into its potential mechanisms of action at the molecular level.
One of the most well-documented activities of this compound is its potent effect against the malaria parasite, Plasmodium falciparum. Mechanistic studies have revealed that this compound acts as an inhibitor of the parasite's mitochondrial respiratory chain.
Specifically, this compound targets the cytochrome bc1 complex (complex III) of the electron transport chain. By binding to this complex, it disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of ATP, the parasite's main energy currency. This ultimately results in the death of the parasite. The mechanism is analogous to that of the clinical antimalarial drug atovaquone, although this compound binds to a different site on the cytochrome bc1 complex.
The following table details the inhibitory effects of this compound on parasite respiratory processes.
| Target | Mechanism of Action | Consequence for Parasite |
| Cytochrome bc1 complex (Complex III) | Inhibition of electron transfer | Collapse of mitochondrial membrane potential, ATP depletion, and cell death. |
Beyond its antimalarial properties, this compound has demonstrated interesting antimicrobial modulatory effects. Rather than being a broad-spectrum antibiotic on its own, it often acts in synergy with other antimicrobial agents or modulates bacterial virulence.
One of the key mechanisms underlying these effects is the inhibition of bacterial communication systems known as quorum sensing (QS). QS allows bacteria to coordinate their gene expression and behavior, including the production of virulence factors and the formation of biofilms. By interfering with QS signaling molecules or their receptors, this compound can disrupt these coordinated activities, making the bacteria more susceptible to conventional antibiotics and the host's immune system. For instance, it has been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa.
Emerging research has also pointed towards the anti-inflammatory and antioxidant properties of this compound. At the molecular level, these activities are linked to its ability to modulate key signaling pathways and scavenge reactive oxygen species (ROS).
The anti-inflammatory effects are thought to be mediated, in part, through the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some studies suggest that quinolone derivatives can inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.
The antioxidant properties of this compound are attributed to the ability of the quinolone ring to donate a hydrogen atom, thereby neutralizing free radicals. This free radical scavenging activity can help to protect cells from oxidative damage, which is implicated in a variety of pathological conditions.
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Strategies for Architecturally Complex Analogues
The core structure of quinolin-4-one is a valuable scaffold in medicinal chemistry, with modifications leading to a wide range of biological activities, including antibacterial, antimalarial, and antitumor properties. nih.govmdpi.com Future work must focus on developing more sophisticated and efficient synthetic methods to generate architecturally complex analogues of 3-Heptyl-2-methyl-1H-quinolin-4-one.
Key areas for development include:
Novel Catalytic Systems : The use of transition metal catalysts for C-H bond activation allows for the direct functionalization of the quinolone core, offering a powerful tool for creating diverse analogues. nih.gov Similarly, copper-mediated cyclization has proven effective for synthesizing 3-acyl-2-substituted 4-quinolones. rsc.org Future research should explore a broader range of metal catalysts to achieve novel transformations and improve reaction efficiency.
Multicomponent Reactions : Designing one-pot, multicomponent reactions would provide a rapid and efficient route to complex quinolone structures from simple starting materials. mdpi.com
Fragment-Based Approaches : Fragment-based screening, followed by the linking or merging of small molecular fragments, can generate novel, drug-like inverse agonists for PQS receptors. nih.gov
Advanced Cyclization Techniques : While methods like the Conrad-Limpach cyclization are established, exploring new conditions, such as microwave-assisted synthesis, can improve yields and reaction times for creating substituted 2-methyl-4-quinolone derivatives. rsc.orgevitachem.com Significant work has been done to synthesize novel quinolone analogues by making substitutions at various sites on the quinoline (B57606) scaffold. nih.govrsc.org
The goal is to build extensive libraries of novel analogues that can be screened for enhanced or entirely new biological activities, moving beyond simple modifications to create truly innovative chemical entities. nih.govmdpi.com
In-Depth Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level
While the primary receptor for PQS, PqsR, is well-established, the full extent of the compound's molecular interactions remains poorly understood. nih.govnih.gov Recent proteome-wide studies have surprisingly revealed that PQS binds directly to hundreds of previously unknown protein partners within the cell, suggesting its functions are far more extensive than just transcriptional regulation via PqsR. nih.govnih.gov
Future research must prioritize:
Mapping the PQS Interactome : Comprehensive chemical proteomic studies, using affinity probes based on the PQS structure, are needed to globally map all its binding partners in P. aeruginosa and other organisms. nih.govrsc.orgrsc.org This will help identify how PQS directly influences various cellular processes at a post-transcriptional level. nih.gov
Understanding PqsR-Independent Pathways : A significant number of genes are regulated by PQS independently of PqsR. nih.govnih.gov Elucidating the mechanisms behind this regulation is crucial for a complete picture of the PQS signaling network.
Investigating Host-Pathogen Interactions : PQS is known to modulate the host immune response, for instance, by stimulating neutrophil chemotaxis and interfering with signaling pathways like NF-κB and HIF-1. nih.govnih.gov Detailed molecular studies are required to understand how PQS interacts with host cell proteins and receptors to dysregulate immune functions.
Role in Iron Chelation : PQS's ability to chelate iron and its subsequent impact on microbial competition and virulence is a critical area for further study. nih.govnih.gov Research indicates that in low-iron environments, PQS inhibits the fungus Aspergillus fumigatus, an effect that is reversed when iron is abundant. nih.gov This iron-chelating property also appears to be the primary mechanism by which PQS affects denitrification in P. aeruginosa. nih.gov
A deeper molecular understanding will clarify the compound's diverse roles and identify new targets for anti-infective therapies. dtu.dk
Integration of Advanced Computational and Artificial Intelligence (AI) Approaches for Discovery and Design
The traditional pipeline for drug discovery is time-consuming and expensive. Advanced computational tools, including artificial intelligence (AI) and machine learning (ML), offer a transformative approach to accelerate the discovery and optimization of novel quinolone-based compounds. nih.gov
Future integration should focus on:
Predictive Modeling : AI and ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential off-target effects of hypothetical quinolone analogues. mdpi.comnih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates.
Virtual Screening and Molecular Docking : These established computational techniques can be used to screen vast virtual libraries of compounds for their ability to bind to specific targets within the PQS pathway, such as the PqsR receptor or the biosynthetic enzymes PqsBC. nih.govnih.gov
De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties from the ground up. This approach can be used to create novel quinolone scaffolds that are optimized for potency and selectivity against specific bacterial targets.
Systems-Level Analysis : AI can help analyze the complex datasets generated from proteomics and transcriptomics to better understand the PQS signaling network as a whole, identify key nodes for therapeutic intervention, and predict the system-wide effects of inhibiting specific components.
Exploration of Novel Biological Targets and Pathways Influenced by the Compound
Initial research focused on PQS as a quorum sensing signal regulating virulence factors like elastase and pyocyanin (B1662382). nih.govpnas.org However, evidence now strongly suggests that PQS and its biosynthetic precursors have a much broader range of biological functions and targets. nih.govfrontiersin.org
Future exploration should target:
Newly Identified Protein Partners : Chemical proteomic studies have identified novel PQS-interacting proteins involved in critical cellular functions, including lipopolysaccharide (LPS) biosynthesis and the Type VI Secretion System (T6SS). nih.gov The functional consequences of these interactions need to be thoroughly investigated.
Efflux Pump Regulation : A direct interaction between PQS and the RND efflux pump protein MexG has been identified, suggesting a role for PQS in regulating the transport of molecules across the cell membrane. rsc.org This link could have significant implications for antibiotic resistance and needs further study.
Interspecies and Inter-kingdom Signaling : PQS has been shown to affect other bacteria and even fungi. frontiersin.orgnih.gov Its role as an interspecies communication molecule that shapes the dynamics of polymicrobial communities is a rich area for future research.
Host Cell Manipulation : PQS can enter host cells and modulate various pathways, including the generation of reactive oxygen species and the regulation of immune-related genes. nih.gov Identifying the specific host proteins and pathways targeted by PQS could lead to new host-directed therapies to combat infections.
The discovery that PQS is not just a signaling molecule but a multifunctional agent that directly interacts with a wide array of cellular machinery has fundamentally changed our understanding of its role in bacterial physiology and pathogenesis. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 3-Heptyl-2-methyl-1H-quinolin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclization of substituted anthranilic acid derivatives or isomerization of 2′-aminochalcones. For example, acid- or base-catalyzed isomerization using reagents like indium(III) chloride under microwave irradiation (360 W, 5 minutes) yields dihydroquinolinones with 63% efficiency . Optimization includes adjusting catalysts (e.g., LiAlH4 or SOCl2 for reduction/chlorination steps) and solvent systems (THF, CHCl3) to improve regioselectivity . Characterization via ¹H/¹³C NMR and HRMS is critical for verifying structural fidelity .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbonyl groups (C=O at ~1663 cm⁻¹ in IR) .
- HRMS : Confirms molecular weight (e.g., m/z 297 [M⁺] for a related compound) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 3.94 Å) .
- FT-IR : Identifies functional groups like hydroxyl (3447 cm⁻¹) and C=N (1620 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies, molecular electrostatic potentials, and HOMO-LUMO gaps. For example, FT-IR and FT-Raman spectra of similar quinolones align with DFT-predicted vibrational modes, revealing delocalization in the conjugated quinoline ring . These models guide synthetic modifications to enhance electronic properties (e.g., nonlinear optical activity) .
Q. How can researchers resolve contradictions in spectral data for structurally similar quinolinone derivatives?
Methodological Answer: Contradictions arise from tautomerism or regioisomeric byproducts. Strategies include:
- Comparative analysis : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., distinguishing 1H-quinolin-4-one vs. 4-quinolone tautomers) .
- Isotopic labeling : Track proton exchange in D₂O to confirm labile hydroxyl or amino groups .
- Iterative refinement : Combine multiple techniques (e.g., 2D NMR, HRMS) to cross-validate data .
Q. What strategies are effective for designing bioactive derivatives of this compound?
Methodological Answer:
- Functionalization : Introduce substituents at positions 3 and 4 (e.g., diazepine or piperidine moieties) to modulate bioactivity. For example, coupling with 2,3-dihydro-1H-1,4-diazepine enhances antimicrobial properties .
- Structure-Activity Relationship (SAR) : Test derivatives in vitro for MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. Compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) often show enhanced activity .
Q. What mechanistic insights explain the formation of dihydroquinolinones during synthesis?
Methodological Answer: Dihydroquinolinones form via acid/base-catalyzed cyclization of 2′-aminochalcones. For example, indium(III) chloride promotes intramolecular cyclization under microwave irradiation, with proton transfer stabilizing the dihydroquinolinone core . Competing pathways (e.g., retro-Mannich reactions) can yield byproducts, necessitating pH and temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
